diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate typically involves the condensation of diethyl malonate with furfural. The reaction is catalyzed by a base such as piperidine or pyridine and is carried out under reflux conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the furan ring.
Furfural: An aldehyde derivative of furan.
Ethyl 3-(furan-2-yl)propanoate: A similar compound with a different ester group.
Uniqueness
Diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate is unique due to its combination of a furan ring and a malonate ester. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
diethyl 2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-18-14(16)13(15(17)19-5-2)10-11(3)9-12-7-6-8-20-12/h6-10H,4-5H2,1-3H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLWYXWUUPSSJX-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=CC1=CC=CO1)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C/C(=C/C1=CC=CO1)/C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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